4-乙炔基-2,3-二氢-1H-茚烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

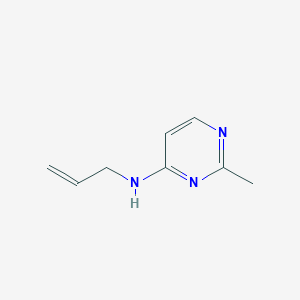

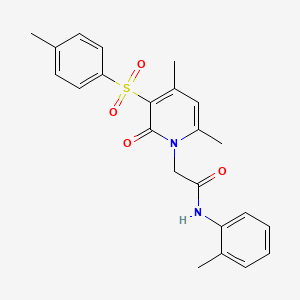

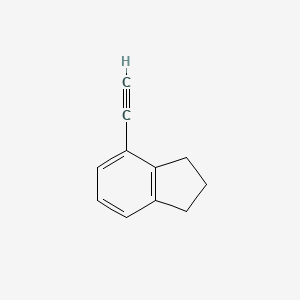

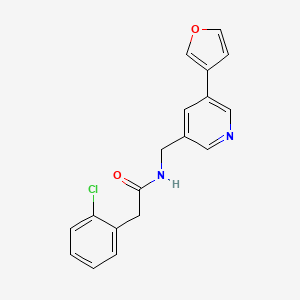

4-Ethynyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1415560-20-1 . It has a molecular weight of 142.2 . It is in liquid form at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-ethynyl-2,3-dihydro-1H-indene is given as4-ethynyl-2,3-dihydro-1H-indene . The InChI code for this compound is 1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 . Physical And Chemical Properties Analysis

4-Ethynyl-2,3-dihydro-1H-indene is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties are not mentioned in the search results.科学研究应用

Organic Synthesis and Catalysis

4-ethynyl-2,3-dihydro-1H-indene serves as a versatile building block in organic synthesis. Researchers have exploited its alkyne functionality for constructing complex molecules. For instance, it can participate in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides to form substituted alkynes. Additionally, this compound can be employed in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, providing access to diverse functionalized indene derivatives .

Materials Science and Polymer Chemistry

The ethynyl group in 4-ethynyl-2,3-dihydro-1H-indene enables its incorporation into conjugated polymers. These polymers exhibit excellent electronic properties, making them suitable for organic electronics, photovoltaics, and light-emitting devices. Researchers have synthesized indene-based polymers by polymerizing monomers containing this core structure. These materials find applications in flexible displays, organic field-effect transistors (OFETs), and optoelectronic devices .

Medicinal Chemistry and Drug Discovery

Indene derivatives, including 4-ethynyl-2,3-dihydro-1H-indene, have attracted attention due to their potential pharmacological activities. Researchers explore their bioactivity against various diseases, such as cancer, inflammation, and neurodegenerative disorders. Modifications of the indene scaffold can lead to novel drug candidates. For instance, indene-based compounds have shown anti-inflammatory effects by inhibiting specific enzymes or pathways .

Photophysics and Luminescent Materials

The π-conjugated system in 4-ethynyl-2,3-dihydro-1H-indene contributes to its luminescent properties. Researchers have investigated its fluorescence and phosphorescence behavior. By functionalizing the indene core, they create luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The emission properties can be tuned by varying substituents or incorporating heavy atoms .

Coordination Chemistry and Metal Complexes

The alkyne functionality in 4-ethynyl-2,3-dihydro-1H-indene allows it to coordinate with transition metals. Researchers have synthesized metal complexes containing this ligand. These complexes exhibit diverse reactivity, such as catalysis, photophysical properties, and magnetic behavior. For example, platinum complexes with indene-based ligands have been explored as catalysts for organic transformations .

Natural Product Synthesis and Total Syntheses

Indene derivatives play a crucial role in the total synthesis of natural products. Researchers use them as key intermediates to construct complex molecular frameworks. By strategically introducing functional groups onto the indene scaffold, they achieve efficient syntheses of natural products with intricate architectures. Notably, 4-ethynyl-2,3-dihydro-1H-indene has been employed in the synthesis of bioactive alkaloids and other natural compounds .

安全和危害

属性

IUPAC Name |

4-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHFAHIJYNILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethynyl-2,3-dihydro-1H-indene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)